Acridin-4-ylmethanamine

Description

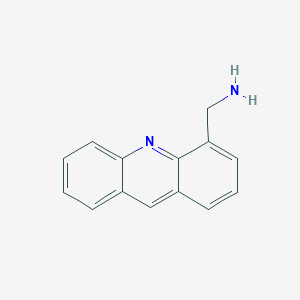

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

acridin-4-ylmethanamine |

InChI |

InChI=1S/C14H12N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-8H,9,15H2 |

InChI Key |

OSJVHCZPJUDEGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN |

Origin of Product |

United States |

Synthetic Methodologies for Acridin 4 Ylmethanamine and Its Derivatives

Classical Synthetic Routes to the Acridine (B1665455) Core and C-4 Functionalization

Traditional methods for synthesizing the acridine framework and introducing substituents at the C-4 position have been well-established, though they often involve multiple steps and harsh reaction conditions.

Strategies for Regioselective Substitution at Acridine Position 4

Achieving regioselective substitution at the C-4 position of the acridine ring is a key challenge in the synthesis of Acridin-4-ylmethanamine. Classical electrophilic substitution reactions on an unsubstituted acridine ring are generally not regioselective and can lead to a mixture of polyfunctionalized products. rsc.org The reactivity of the acridine ring is influenced by the electronic properties of existing substituents. rsc.org The C-9 position is the most electrophilic site, making it prone to nucleophilic attack, while the N-10 position is the primary nucleophilic site. rsc.org

One of the earliest methods to achieve functionalization at the C-4 position was the Tscherniac-Einhorn reaction. This reaction involves reacting acridine with N-(hydroxymethyl)phthalimide under acidic conditions to yield 2-(acridin-4-ylmethyl)isoindole-1,3-dione. thieme-connect.com This method has been utilized to create libraries of 4-substituted acridines for screening purposes. thieme-connect.com

The presence of an electron-donating group, such as an amino group, at the C-3 position can activate the C-4 position towards electrophilic substitution. thieme-connect.com This has been demonstrated in reactions like iodination and hydroxymethylation. thieme-connect.com For instance, the iodination of 3,6-diaminoacridine with potassium iodide and chloramine (B81541) T can selectively introduce an iodine atom at the C-4 and C-5 positions. thieme-connect.com

However, direct functionalization of the acridine ring often lacks selectivity. rsc.org Therefore, a more common strategy involves the cyclization of appropriately substituted precursors. The Bernthsen reaction, which condenses a diphenylamine (B1679370) with a carboxylic acid using zinc chloride at high temperatures, is a classic method for forming the acridine core, but it has been largely replaced by milder, metal-catalyzed methods like the Ullmann and Buchwald-Hartwig cross-coupling reactions. rsc.org These cyclization strategies allow for the pre-installation of functional groups that can then direct substitution to the desired position or be converted to the aminomethyl group in later steps. For example, starting with a precursor already bearing a nitro group at the position corresponding to the future C-4 of the acridine ring allows for its subsequent reduction to an amino group. rsc.org

Introduction of the Aminomethyl Moiety at Acridine C-4

Once the acridine scaffold is functionalized at the C-4 position, the next critical step is the introduction of the aminomethyl group. A common precursor for this transformation is a C-4 hydroxymethyl or halomethyl derivative.

A direct approach involves the electrophilic substitution of acridine with N-(hydroxymethyl)phthalimide, as seen in the Tscherniac-Einhorn reaction, to form a phthalimidomethyl intermediate. thieme-connect.com This intermediate can then be deprotected, typically via hydrazinolysis, to yield the desired aminomethyl group. rsc.org

Alternatively, if a nitro group is present at the C-4 position, it can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂). rsc.org This amino group can then be further elaborated. For instance, it can be alkylated with a suitable reagent like N-(4-bromobutyl)phthalimide, followed by hydrazinolysis to introduce a longer aminoalkyl chain. rsc.org

Another strategy involves the direct C-H functionalization of the acridine ring. While challenging, some protocols using organozinc reagents have been developed for the regioselective alkylation of acridines at the C-4 position. nih.gov These methods offer a more direct route to introduce the desired carbon framework.

Modern Approaches in this compound Synthesis

Contemporary synthetic methods aim to overcome the limitations of classical routes by employing techniques that enhance reaction rates, improve yields, and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields. mdpi.comrsc.org In the context of acridine synthesis, microwave-assisted methods have been successfully applied to one-pot, three-component reactions for the preparation of acridine derivatives. ijcce.ac.irijcce.ac.ir For example, the synthesis of acridine-1,8(2H,5H)-diones has been achieved in good to excellent yields by reacting dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation. ijcce.ac.irijcce.ac.ir Similarly, multifunctionalized pyrrolo[2,3,4-kl]acridine derivatives have been synthesized using silica (B1680970) sulfuric acid as a heterogeneous catalyst under microwave conditions, offering advantages such as milder reaction conditions, operational simplicity, and shorter reaction times (12-15 minutes). mdpi.com The synthesis of decahydroacridine derivatives has also been achieved through a solvent-free, microwave-assisted one-pot reaction of dimedone and an aromatic aldehyde with ammonium acetate supported on alumina. clockss.org These methods showcase the potential of microwave assistance in the rapid and efficient construction of the acridine core, which can be a precursor to this compound.

Metal-Free Catalysis in Acridine Derivative Synthesis

The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to avoid the use of toxic and expensive heavy metals. In acridine synthesis, various metal-free approaches have been explored. researchgate.net For instance, the synthesis of acridine derivatives has been achieved using organocatalysts. mdpi.com Acridine derivatives themselves can act as metal-free, self-sensitized photocatalysts for reactions like the solar-driven reduction of CO2 to formic acid. researchgate.net Furthermore, visible-light-induced photoredox catalysis using organic dyes like Eosin Y has been employed for the synthesis of various nitrogen-containing heterocycles. mdpi.com These metal-free catalytic systems offer environmentally benign alternatives for the synthesis of the acridine scaffold and its derivatives.

One-Pot Synthesis Techniques for this compound Precursors

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. globalresearchonline.net Several one-pot methodologies have been developed for the synthesis of acridine precursors. A notable example is the four-component cyclocondensation of dimedone, aromatic aldehydes, and ammonium acetate in the presence of a heterogeneous catalyst like silica iodide (SiO₂-I) to produce 9-aryl-hexahydro-acridine-1,8-diones. nih.gov Another one-pot, three-component reaction for synthesizing acridine-1,8(2H,5H)-diones involves the use of dimedone, arylglyoxals, and ammonium acetate in water under microwave irradiation. ijcce.ac.irijcce.ac.ir These one-pot syntheses provide rapid and efficient access to highly functionalized acridine cores, which can then be further modified to yield this compound.

Derivatization Strategies of this compound

Once the this compound core is synthesized, further modifications are often employed to fine-tune its biological activity, selectivity, and pharmacokinetic properties. These strategies involve chemical alterations at the aminomethyl group, substitutions on the acridine ring, and the creation of hybrid molecules.

The primary amine of the aminomethyl group at the 4-position of the acridine ring serves as a versatile handle for a variety of chemical modifications. These modifications can influence the compound's polarity, basicity, and ability to interact with biological targets.

One common approach is N-acylation , where the amine is converted to an amide. For instance, (acridin-4-yl)benzohydrazides have been synthesized by coupling the acridin-4-yl moiety with an N-acylhydrazone. mdpi.com This not only allows for the introduction of various substituted benzoyl groups but also creates a platform to study the conformational and configurational isomerism of the resulting N-acylhydrazones. mdpi.com

Another strategy involves reductive alkylation , which can introduce one or two alkyl groups to the nitrogen atom. This method has been widely used in proteomics for the modification of primary amines in peptides and proteins and can be adapted for small molecules like this compound. nih.gov Such modifications can alter the steric bulk and lipophilicity of the side chain.

Furthermore, the aminomethyl group can be incorporated into more complex cyclic structures. For example, in the development of selective DYRK2 inhibitors, the amine side chain of an acridine core was modified to a cyclic amine , which resulted in a compound with potent inhibitory effects. nih.govelifesciences.org

Table 1: Examples of Chemical Modifications of the Aminomethyl Group

| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |

| N-Acylation | N-acylhydrazone coupling | Amide | mdpi.com |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine | nih.gov |

| Cyclization | --- | Cyclic Amine (e.g., Piperidine) | nih.govelifesciences.org |

Modifying the substituents on the tricyclic acridine ring system is a crucial strategy for exploring the structure-activity relationship (SAR) of this compound derivatives. The electronic properties, steric hindrance, and hydrogen bonding capabilities of these substituents can significantly impact the molecule's interaction with its biological target.

For instance, the introduction of electron-withdrawing groups such as chloro, nitro, fluoro, and bromo has been shown to be favorable for both DNA binding and anticancer activity in certain acridine derivatives. mdpi.com Conversely, electron-donating groups like hydroxyl and methoxy (B1213986) groups sometimes lead to moderate activity. mdpi.com

In the context of antimalarial acridine derivatives, structure-activity relationship studies have indicated that the presence of a 6-chloro and a 2-methoxy substituent on the acridine ring is beneficial for their activity. ptfarm.pl Similarly, for aza-acridine aminoderivatives, substitution with a 7-methoxy group and/or an electron-deficient nitro group has been identified as important for their activity and selectivity. mdpi.com

The position of the substituent on the acridine ring is also critical. For example, in a series of substituted bis-(acridine-4-carboxamides), substitution at the 5-position was found to enhance the drug's activity, while substitution at the 6-position was not well-tolerated. nih.gov

Table 2: Influence of Acridine Ring Substituents on Biological Activity

| Substituent | Position(s) | Effect on Activity | Target/Application | Reference |

| -Cl, -NO2, -F, -Br | Various | Favorable | Anticancer, DNA binding | mdpi.com |

| -OH, -OCH3 | Various | Moderate Activity | Anticancer | mdpi.com |

| 6-Chloro, 2-Methoxy | 6 and 2 | Favorable | Antimalarial | ptfarm.pl |

| 7-Methoxy, Nitro | 7 | Favorable | Anticancer | mdpi.com |

| Various | 5 | Favorable | Anticancer | nih.gov |

| Various | 6 | Not Favorable | Anticancer | nih.gov |

A powerful strategy to enhance the therapeutic potential and overcome drug resistance is the creation of hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties. This molecular hybridization can lead to compounds with dual mechanisms of action or improved targeting capabilities. ijpcbs.com

One notable example is the development of platinum-acridine hybrids . An anticancer agent was synthesized by linking a platinum(II) complex to an acridine derivative. This hybrid demonstrated significantly increased cytotoxicity against chemoresistant non-small cell lung cancer cell lines compared to the clinical drug cisplatin. nih.gov

Acridine has also been hybridized with cyclic imides . For example, 9-aminoacridine (B1665356) derivatives have been condensed with various cyclic anhydrides to produce acridine-cyclic imide hybrids, which were then evaluated for their anticancer activity. researchgate.net

Another approach involves the synthesis of acridine-aminophosphonate hybrids . These molecules combine the acridine nucleus with an α-aminophosphonate scaffold, aiming to create new biocidal agents against various bacterial pathogens. growingscience.com

Furthermore, acridine-thiourea derivatives have been synthesized and investigated for their biological activities. researchgate.net The combination of these two scaffolds has led to compounds with potential antitumor properties. The hybridization of acridine with other heterocyclic systems like pyrazoline and coumarin has also been explored to generate novel compounds with anti-inflammatory, analgesic, and antimicrobial activities. ptfarm.plijpcbs.com

Table 3: Examples of this compound Hybrid Scaffolds and Conjugates

| Hybrid Partner | Linkage Type | Potential Therapeutic Application | Reference |

| Platinum Complex | Coordination Bond | Anticancer | nih.gov |

| Cyclic Imide | Condensation | Anticancer | researchgate.net |

| α-Aminophosphonate | C-P Bond Formation | Antibacterial | growingscience.com |

| Thiourea | C-N Bond Formation | Antitumor | researchgate.net |

| Pyrazoline | Condensation | Anti-inflammatory, Analgesic | ptfarm.pl |

| Coumarin | Amide Bond | Antimicrobial, Anticancer | ptfarm.plijpcbs.com |

| Indole | C-N Coupling | Fused N-heterocycles | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Acridin 4 Ylmethanamine and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of acridine (B1665455) derivatives in solution.

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provides fundamental information about the chemical environment of each magnetically active nucleus.

For acridin-4-ylmethanamine, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the acridine core and the protons of the aminomethyl group at the C-4 position. The chemical shifts of the aromatic protons are influenced by the nitrogen atom in the acridine ring and the substitution pattern. In the parent acridine molecule, the protons at positions 4 and 5 are typically shifted downfield due to the anisotropic effect of the central ring nitrogen. For instance, in CDCl₃ solution, the ¹H NMR signals for acridine appear at δ 8.76 (H-9), 8.25 (H-1, H-8), 7.99 (H-4, H-5), 7.78 (H-2, H-7), and 7.54 (H-3, H-6) ppm. chemicalbook.com The introduction of the aminomethyl group at the C-4 position would alter this pattern, with the methylene (B1212753) protons of the -CH₂NH₂ group expected to appear as a singlet or a multiplet in the aliphatic region of the spectrum, typically between δ 3.0 and 5.0 ppm, depending on the solvent and protonation state. The protons on the acridine ring adjacent to the aminomethyl substituent would also experience a shift in their resonance frequencies.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the acridine ring typically resonate in the aromatic region (δ 120-150 ppm). The chemical shifts are sensitive to the electronic effects of the substituents. For acridine itself, the carbon signals have been assigned, and similar patterns are expected for its derivatives. researchgate.net The carbon of the aminomethyl group in this compound would appear in the aliphatic region of the ¹³C NMR spectrum. In related acridine derivatives, the chemical shifts of the carbon atoms are influenced by substituent effects. researchgate.netresearchgate.net

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the acridine ring and the aminomethyl group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the electronic environment, and protonation. For acridine derivatives, ¹⁵N NMR can be used to study tautomeric equilibria and protonation sites. researchgate.net

A study on the anticancer drug Ledakrin [1-nitro-9-(3-dimethylaminopropylamino)-acridine], an acridine derivative, highlighted the significant influence of pH on the ¹H and ¹³C NMR spectra. nih.gov An increase in pH resulted in the deprotonation of the N(10) atom in the acridine core, leading to a notable upfield shift for the aromatic proton resonances and a strong deshielding for the adjacent aromatic carbons. nih.gov This demonstrates the sensitivity of NMR spectroscopy to the electronic changes within the acridine scaffold.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Acridine in CDCl₃ chemicalbook.com

| Proton | Chemical Shift (ppm) |

| H-9 | 8.76 |

| H-1, H-8 | 8.25 |

| H-4, H-5 | 7.99 |

| H-2, H-7 | 7.78 |

| H-3, H-6 | 7.54 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like substituted acridines.

COSY experiments establish correlations between scalar-coupled protons, allowing for the identification of adjacent protons in the spin systems of the aromatic rings and the aminomethyl side chain.

HSQC provides correlations between protons and their directly attached carbon atoms, enabling the assignment of carbon signals based on the already assigned proton signals. The HSQC technique is particularly useful for differentiating C–H correlations in complex aromatic systems. acs.org

HMBC reveals correlations between protons and carbon atoms over two or three bonds, which is crucial for assigning quaternary carbons and for connecting different spin systems within the molecule.

These 2D NMR techniques have been successfully applied to elucidate the structures of various acridine derivatives. nih.govcore.ac.uknih.gov For example, in the study of acridine-based N-acylhydrazone derivatives, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) was used to determine the conformation around the C(O)-N bond. nih.gov The application of these techniques to this compound would allow for the definitive assignment of all proton and carbon signals and confirm the connectivity of the aminomethyl group to the C-4 position of the acridine ring.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For acridine derivatives, X-ray crystallography provides precise information about the planarity of the acridine ring system and the conformation of any substituents.

X-ray crystallography has also been used to confirm the structures of newly synthesized pyrazolo[3,4-a]acridine derivatives, providing unambiguous proof of their chemical identity. bris.ac.uk The structural data obtained from X-ray crystallography is invaluable for understanding the intermolecular interactions in the solid state and can be used to rationalize the observed chemical and biological properties of these compounds.

Ultraviolet-Visible and Fluorescence Spectroscopy for Molecular Studies

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of molecules. researchgate.net These methods are particularly well-suited for studying aromatic compounds like this compound due to their conjugated π-electron systems.

The UV-Vis absorption spectrum of acridine and its derivatives is characterized by several absorption bands in the UV and visible regions, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the acridine ring. The introduction of an aminomethyl group at the C-4 position is expected to cause a shift in the absorption maxima (a chromic shift) compared to the parent acridine molecule. Studies on acridine-based N-acylhydrazone derivatives have shown that the UV-Vis absorption spectra are influenced by interactions with biomolecules such as DNA. nih.gov

Fluorescence spectroscopy is an even more sensitive technique that provides information about the excited state properties of molecules. biocompare.comdrawellanalytical.com Many acridine derivatives are highly fluorescent, and their emission properties are often dependent on the local environment. The fluorescence quantum yield and lifetime can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The fluorescence properties of acridine derivatives are exploited in various applications, including as fluorescent probes for biological systems. The combination of UV-Vis and fluorescence spectroscopy can provide a comprehensive understanding of the electronic structure and excited-state dynamics of this compound and its analogues. biocompare.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

For this compound, MS would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner. The fragmentation of the acridine ring and the loss of the aminomethyl side chain would be expected to be prominent features in the mass spectrum.

HRMS is particularly useful for confirming the identity of newly synthesized compounds. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. HRMS has been used to characterize a variety of acridine alkaloids and their derivatives, confirming their molecular formulas. nih.govgoogle.comresearchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the aminomethyl group, as well as the C=C and C=N stretching vibrations of the acridine ring. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene group appear in the 2800-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the acridine ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

Studies on substituted acridines have shown that the positions of the IR absorption bands are influenced by the nature and position of the substituents. nih.govnih.govcore.ac.uk For example, the introduction of an amino group can significantly affect the IR spectrum. nih.govacs.org IR spectroscopy serves as a valuable and straightforward method for confirming the presence of key functional groups in this compound and its analogues.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic techniques are indispensable in the analysis of this compound and its analogues, providing robust methods for separation, purification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity verification of acridine derivatives. mdpi.com Its versatility allows for both analytical and preparative applications, enabling not only the quantification and identification of compounds but also their isolation and purification. advancechemjournal.com The fundamental principle of HPLC involves the separation of components in a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase. advancechemjournal.com The differential interactions of the analytes with the stationary and mobile phases lead to their separation. researchgate.net

Reversed-phase HPLC is the most commonly employed mode for the analysis of acridine compounds, where a non-polar stationary phase is used in conjunction with a polar mobile phase. advancechemjournal.comtandfonline.com A typical HPLC system consists of a solvent reservoir, a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, the column where separation occurs, a detector to visualize the separated components, and a data acquisition system. advancechemjournal.com

For the analysis of acridine derivatives, various HPLC conditions have been reported. For instance, in the analysis of certain acridine-thiosemicarbazone derivatives, a purity of over 98% was confirmed using HPLC. mdpi.com In another study, chiral HPLC was successfully used to resolve enantiomeric derivatives of acridine, employing a Chiralpak IA column with a mobile phase of n-hexane and acetone. mdpi.com The detection of acridine derivatives is often accomplished using a UV-visible detector, as the acridine ring system exhibits strong UV absorbance. tandfonline.com Fluorescence detection can also be employed, offering high sensitivity for certain acridines. nih.gov

A well-documented HPLC method for a related drug product highlights the critical parameters that need to be defined for regulated testing, including the principle of the method, reagents, and sample preparation protocols. chromatographyonline.com Such detailed procedures are essential for ensuring the accuracy and reproducibility of HPLC analyses. chromatographyonline.com

Table 1: Exemplary HPLC Conditions for Acridine Derivative Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak IA mdpi.com | Reversed-phase C18 tandfonline.com |

| Mobile Phase | n-hexane/acetone (varying percentages) mdpi.com | Neutral mobile phases tandfonline.com |

| Flow Rate | 0.5 mL/min mdpi.com | 1.0 mL/min nih.gov |

| Detection | UV tandfonline.com | Fluorescence (Ex/Em specific to compound) nih.govnih.gov |

| Temperature | 25 °C mdpi.com | Not specified |

| Application | Enantiomeric separation mdpi.com | Isomer differentiation and preparative isolation tandfonline.com |

This table is for illustrative purposes and specific conditions will vary depending on the exact analogue and analytical goal.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. csic.es This hybrid technique is invaluable for the characterization of this compound and its analogues, providing information on molecular weight and structure. damascusuniversity.edu.syresearchgate.net LC-MS is widely used in pharmaceutical analysis, environmental monitoring, and metabolomics. csic.esnih.gov

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. pjoes.com Electrospray ionization (ESI) is a commonly used ionization technique for acridine compounds as it is a soft ionization method that minimizes fragmentation, often allowing for the observation of the molecular ion. pjoes.commdpi.com Other ionization methods like atmospheric pressure chemical ionization (APCI) have also been utilized. nih.gov The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z). pjoes.comdergipark.org.tr

LC-MS has been instrumental in the structural elucidation and confirmation of newly synthesized acridine derivatives. For example, the molecular weights of novel pyrazoline derivatives of acridine and other acridine-based compounds were confirmed by their corresponding m/z values in the LC-MS spectra. damascusuniversity.edu.syresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which can aid in determining the elemental composition of a molecule. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed, providing valuable structural information. nih.gov This technique has been used to characterize the binding of platinum-acridine agents to DNA. mdpi.com

Table 2: LC-MS Applications in the Analysis of Acridine Analogues

| Application | Ionization Technique | Mass Analyzer | Key Findings | Reference(s) |

| Structure Confirmation | Not Specified | Not Specified | Confirmed molecular weight of novel pyrazoline derivative of acridine. | damascusuniversity.edu.sy |

| Structural Characterization | Electrospray (ES) | Not Specified | Characterized platinum-acridine agent binding to DNA. | mdpi.com |

| Structure Elucidation | Not Specified | Not Specified | Confirmed molecular weights of novel acridine derivatives. | researchgate.net |

| Purity and Mass Confirmation | Not Specified | Not Specified | Confirmed purity and molecular mass of new acridine–thiosemicarbazone derivatives. | mdpi.com |

| Identification of Metabolites | Electrospray Ionization (ESI) | Tandem Mass Spectrometry (MS/MS) | Developed a method to determine pharmaceuticals and their metabolites in wastewater. | csic.es |

| Analysis of Aliphatic Amines | Atmospheric Pressure Chemical Ionization (APCI) | Mass Spectrometry (MS) | Developed a sensitive method for determining aliphatic amines using an acridine-based labeling reagent. | nih.gov |

This table provides a summary of reported applications and the specific instrumental parameters may vary.

Molecular Interactions and Mechanistic Studies of Acridin 4 Ylmethanamine

Deoxyribonucleic Acid (DNA) Interactions

Acridin-4-ylmethanamine and its derivatives are known to interact with DNA, a process that is fundamental to their biological activity. These interactions are complex and involve multiple modes of binding, leading to alterations in DNA structure and function. The planar aromatic structure of the acridine (B1665455) ring is a key feature that facilitates these interactions.

Intercalation Mechanisms with Duplex DNA

The primary mode of interaction between acridine derivatives and duplex DNA is intercalation. mdpi.com This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. mdpi.com The stability of this intercalated complex is maintained by a combination of non-covalent forces. Van der Waals forces play a significant role in the stacking interactions between the acridine ring and the adjacent DNA base pairs. mdpi.com Additionally, ionic bonds can form between the acridine molecule and the phosphate (B84403) backbone of the DNA. mdpi.com

Computational studies, such as those using quantum mechanics, have provided further insight into these interactions. nih.gov Molecular electrostatic potential (MEP) analysis of acridine reveals electron-rich regions in the center of the molecule, which are conducive to charge transfer within the DNA structure. nih.gov Structural analyses from these computational models indicate that acridine derivatives interact with DNA primarily through hydrogen bonds, with bond lengths observed between the hydrogen atoms of the acridine derivative and the oxygen atoms of the DNA backbone. nih.gov Furthermore, non-covalent van der Waals interactions are prevalent between the intercalator and the DNA. nih.gov

Binding Energies and Thermodynamic Parameters of DNA Binding

The binding of acridine derivatives to DNA is a thermodynamically favorable process. Studies on related acridine compounds, such as 9-aminoacridine (B1665356) (9AA), reveal that the complex formation with DNA is exothermic. koreascience.kr The Gibbs free energy (ΔG) for the formation of these complexes is negative, indicating a spontaneous binding process. koreascience.kr

| Parameter | Value | Condition |

| Interaction Energy | -18.80 kcal/mol | Acridine-4-carboxamide with d(GpTpCpG) DNA sequence (5'3' orientation) |

| Interaction Energy | -1.11 kcal/mol | Acridine-4-carboxamide with d(GpTpCpG) DNA sequence |

| Interaction Energy | -4.95 kcal/mol | Acridine-4-carboxamide with d(GpTpCpG) DNA sequence (3'5' orientation) |

| Interaction Energy | -3.40 kcal/mol | Acridine-4-carboxamide with d(GpTpCpG) DNA sequence |

Table 1: Computed interaction energies for Acridine-4-carboxamide with a DNA oligomer. ijddd.com

Groove Selectivity in DNA Interactions

In addition to intercalation, acridine derivatives can also exhibit groove-binding interactions with DNA. The specific groove (major or minor) that is preferred can be influenced by the nature and position of the substituents on the acridine ring.

X-ray crystallography studies of a derivative of N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) complexed with a DNA oligomer have shown that the side chain of the molecule binds in the major groove of the DNA. nih.gov In contrast, other modified acridine compounds, such as certain platinum-acridine conjugates, have been shown to form adducts in the minor groove of DNA. nih.gov

The selectivity for a particular groove is often driven by the potential for hydrogen bonding and other non-covalent interactions between the side chains of the acridine derivative and the functional groups of the DNA bases exposed in the grooves. ijddd.com For acridine-4-carboxamides, the formation of a distinct hydrogen bond between the carboxamide side chain and a thymine (B56734) nucleobase within the major groove has been identified as a key factor for sequence-selective binding. ijddd.com

Influence on DNA Conformation (e.g., G-quadruplex stabilization)

Acridine derivatives have been shown to interact with and stabilize non-canonical DNA structures, such as G-quadruplexes. nih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, and their stabilization by small molecules is an area of interest in anticancer drug design. nih.gov

The interaction of acridine derivatives with G-quadruplexes typically involves π-π stacking between the planar acridine ring and the G-tetrads of the quadruplex structure. nih.gov The presence of positively charged or hydrophilic groups on the acridine molecule can further enhance binding through electrostatic interactions. nih.gov Studies on acridine oligomers have demonstrated a clear affinity for DNA sequences that form G-quadruplexes, with binding constants (log K) in the range of 4–6. nih.gov The multimeric nature of these compounds, along with the specific linkers used, contributes to their affinity for G-quadruplex structures. nih.gov

Enzyme Inhibition Profiling

This compound and its analogs are known to inhibit the activity of essential nuclear enzymes, particularly topoisomerases. This inhibition is a critical aspect of their mechanism of action.

Aldehyde Oxidase Inhibition

While aldehyde oxidase (AOX) is an important enzyme in the metabolism of many nitrogen-containing heterocyclic compounds, there is currently no specific research available from the provided search results detailing the direct inhibition of aldehyde oxidase by this compound or its immediate derivatives. nih.govnih.govdigitellinc.comresearchgate.net General studies have identified numerous inhibitors of human liver aldehyde oxidase, but these studies did not include this compound in their screening libraries. nih.gov

Dual-Specificity Tyrosine-Regulated Kinase 2 (DYRK2) Inhibition

The acridine scaffold, a core component of this compound, has been identified as a potent source of inhibitors for Dual-Specificity Tyrosine-Regulated Kinase 2 (DYRK2). nih.govnih.gov A high-throughput screening of approximately 140,000 compounds identified an acridine analog, referred to as compound 1 , as a potent inhibitor of DYRK2, with an IC50 value of 2 nM. nih.gov This discovery prompted further investigation into the structure-activity relationship (SAR) of the acridine series to optimize DYRK2 inhibition. nih.govnih.gov

Subsequent optimization studies led to the development of several potent derivatives. One notable analog, LDN192960 , was identified as a potent inhibitor of DYRK2 with a reported IC50 of 13 nM to 48 nM. researchgate.netselleckchem.com Further structure-guided engineering based on the LDN192960 scaffold led to the development of even more potent and selective inhibitors, such as compound C17 , which displays a single-digit nanomolar IC50 for DYRK2. nih.govelifesciences.org

The SAR studies revealed several key structural features of the acridine scaffold necessary for potent DYRK2 inhibition:

The Tricyclic System : The three aromatic rings of the acridine core are essential for inhibitory activity. nih.gov

Methoxy (B1213986) Groups : The presence of one or both methoxy groups on the acridine ring is important for potency. nih.gov

Linker and Side Chain : A thioether link at the 9-position of the acridine ring was found to be crucial, and a primary amine on the side chain was preferred for DYRK2 inhibition over secondary or tertiary amines. nih.gov

These studies have successfully identified acridine-based compounds as highly effective inhibitors of DYRK2, operating in the low nanomolar range.

| Compound | DYRK2 IC50 (nM) | Reference |

|---|---|---|

| Compound 1 | 2 | nih.gov |

| LDN192960 | 13 | researchgate.net |

| LDN192960 | 48 | selleckchem.com |

| LDN-211848 (Compound 41) | <400 | nih.govnih.gov |

| Compound 6 | 17 | nih.gov |

| C17 | Single-digit nM | nih.govelifesciences.org |

Other Kinase Inhibition Profiles

The initial acridine analog, compound 1 , was discovered as a potent inhibitor of Haspin kinase. nih.govnih.gov To understand its broader selectivity, the compound was profiled against a panel of 270 kinases. nih.gov The results demonstrated that the compound was highly selective, potently inhibiting only five kinases with IC50 values below 1 µM. nih.gov Besides DYRK2, the most sensitive kinase, the compound also showed potent inhibition against Haspin. nih.gov

Another analog, LDN-211848 (compound 41), was identified as a moderately potent DYRK2 inhibitor (IC50 < 400 nM) with a 5.4-fold selectivity over Haspin. nih.govnih.gov In separate studies, other acridine derivatives like Acridine Orange have been shown to be potent inhibitors of Protein Kinase C (PKC), suggesting that the acridine scaffold can interact with multiple, distinct kinase families. nih.gov

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| DYRK2 | 2 | nih.gov |

| Haspin | 10 | nih.gov |

| DYRK3 | 240 | nih.gov |

| HIPK2 | 320 | nih.gov |

| HIPK3 | 790 | nih.gov |

Modulation of Metabolic Pathways (e.g., Proteasome Activity)

Research has uncovered an indirect mechanism through which acridine-based DYRK2 inhibitors can modulate the activity of the proteasome. nih.govelifesciences.org DYRK2 has been found to phosphorylate the Rpt3 subunit of the 26S proteasome at the Thr25 site, an action that leads to the upregulation of proteasome activity. nih.gov

By inhibiting DYRK2, compounds derived from the this compound scaffold, such as LDN192960, can prevent this phosphorylation event. nih.gov This inhibition of DYRK2-mediated proteasome phosphorylation effectively modulates the metabolic pathway of protein degradation. nih.gov This mechanism has been shown to impede the progression of certain cancers, such as multiple myeloma and triple-negative breast cancer, which are highly dependent on proteasome activity. nih.govelifesciences.org

Protein Binding and Interaction Analyses

Binding to Serum Albumins (e.g., Bovine Serum Albumin, BSA)

Specific studies on the binding of this compound or its direct kinase-inhibiting derivatives to serum albumins were not found in the search results. However, to understand how the general acridine scaffold interacts with these carrier proteins, studies on related molecules can provide valuable insight.

Research on the interaction between Acridine Orange (AO) and Bovine Serum Albumin (BSA) using fluorescence spectroscopy has been reported. nih.gov This study determined that the binding interaction is consistent with a static quenching procedure. nih.gov The key binding parameters were calculated, revealing an equilibrium constant (k) of 4848.64 L·mol⁻¹ and a number of binding sites (n) of 0.82, indicating a near 1:1 interaction. nih.gov This suggests that acridine-based molecules are capable of binding to serum albumins, a critical factor in their pharmacokinetics.

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Constant (k) | 4848.64 L·mol⁻¹ | nih.gov |

| Number of Binding Sites (n) | 0.82 | nih.gov |

Selective Interactions with Specific Target Proteins

The primary selective interactions identified for derivatives of this compound are with protein kinases. As detailed previously, these compounds have been shown to be highly potent and selective inhibitors of DYRK2 and Haspin kinases. nih.govnih.gov The initial hit compound from a large-scale screen demonstrated remarkable selectivity, inhibiting only a small subset of kinases out of 270 tested. nih.gov

The interaction with these kinases occurs at the ATP-binding pocket. researchgate.net The development of compounds like LDN192960 and C17 highlights the ability to engineer the acridine scaffold to achieve high-affinity and selective binding to the active site of DYRK2. researchgate.netnih.gov

Beyond direct kinase binding, these compounds have a selective downstream effect on the proteasome. The inhibition of DYRK2 leads to a specific modulation of proteasome activity through the prevention of Rpt3 subunit phosphorylation. nih.gov This represents a selective interaction with a key cellular metabolic pathway that is mediated by the primary binding event with the target kinase.

Molecular Recognition and Ligand Preferences of this compound

The molecular recognition and ligand preferences of this compound are primarily dictated by the physicochemical properties of its tricyclic acridine core and the nature of the aminomethyl substituent at the 4-position. While direct experimental studies on this compound are limited, a comprehensive understanding can be extrapolated from research on structurally related acridine derivatives, particularly those with substitutions at the 4-position. The planar aromatic acridine ring is a key pharmacophore that facilitates intercalation into DNA, while the side chain at the 4-position plays a crucial role in modulating binding affinity and sequence selectivity through specific interactions within the DNA grooves or with other biological macromolecules.

The primary mode of interaction for many acridine derivatives is the intercalation of the planar ring system between the base pairs of double-stranded DNA. This interaction is stabilized by π-π stacking interactions with the DNA bases. The positioning and orientation of the acridine core within the DNA duplex are influenced by the substituents on the ring system. For this compound, the aminomethyl group at the 4-position is expected to reside in one of the DNA grooves, where it can form specific hydrogen bonds and electrostatic interactions with the functional groups of the DNA bases and the phosphate backbone.

Research on analogous acridine-4-carboxamides, such as the clinical candidate DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), has provided significant insights into the structure-activity relationships of 4-substituted acridines. These studies have shown that the side chain at the 4-position is critical for their biological activity, including their ability to poison topoisomerase enzymes. The nature and length of this side chain can influence both DNA binding affinity and the interaction with the topoisomerase-DNA complex. While this compound has a simpler aminomethyl side chain compared to DACA, the presence of the primary amine allows for potential protonation at physiological pH, leading to a positive charge that can favorably interact with the negatively charged phosphate backbone of DNA.

In addition to nucleic acids, acridine derivatives have been shown to interact with various proteins. For instance, the binding of acridine compounds to serum albumins can affect their bioavailability and distribution. Furthermore, the primary biological targets of many cytotoxic acridine derivatives are topoisomerase I and II. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. Acridine derivatives can act as topoisomerase poisons by stabilizing the covalent enzyme-DNA cleavage complex, which ultimately leads to cell death. The interaction with topoisomerases is often mediated by the DNA-intercalated acridine, where the side chains can play a direct role in interacting with the enzyme. Molecular docking studies on various acridine derivatives have helped to elucidate the possible binding modes within the topoisomerase-DNA complex.

The following tables summarize key binding data for representative acridine derivatives, which can provide a comparative context for the potential molecular interactions of this compound.

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound/Derivative | DNA Type | Binding Constant (Kb) [M-1] | Reference |

| Acridine-thiosemicarbazone derivatives | ctDNA | 1.74 × 104 to 1.0 × 106 | nih.gov |

| 3,6-bis(3-alkylguanidino)acridines | ctDNA | 1.25 × 105 to 5.26 × 105 | nih.gov |

| Amsacrine (B1665488) | DNA | 1.2 × 104 | nih.gov |

Table 2: Topoisomerase Inhibition by Selected Acridine Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| DACA | Topoisomerase I/II | - | figshare.com |

| Bis(5-methylDACA) | Topoisomerase I | - | nih.gov |

| 3,9-disubstituted acridines | Topoisomerase I | - | nih.gov |

It is important to note that the data presented in these tables are for acridine derivatives and not directly for this compound. However, these findings underscore the general principles of molecular recognition by this class of compounds. The planar acridine core drives DNA intercalation, while the substituents, such as the aminomethyl group in this compound, are critical for fine-tuning the binding affinity, selectivity, and interactions with other biological targets like topoisomerases. Future experimental and computational studies on this compound are necessary to definitively characterize its specific molecular recognition patterns and ligand preferences.

Preclinical Pharmacological and Biological Investigations of Acridin 4 Ylmethanamine Derivatives

In Vitro Cellular Activity Studies

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of acridin-4-ylmethanamine derivatives against a variety of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, colon, liver, and leukemia. pharmacyjournal.netnih.govnih.gov The mechanism of action is often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerase II. ceon.rsresearchgate.net

For instance, novel acridine-biotin conjugates have been synthesized and evaluated for their antiproliferative activity. pharmacyjournal.net The conjugation with biotin (B1667282) is intended to enhance selective uptake by cancer cells that overexpress biotin receptors. pharmacyjournal.net One such derivative, compound 7l, exhibited significant activity against hepatocellular (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines. pharmacyjournal.net Similarly, a series of 9-anilinoacridine (B1211779) derivatives have been developed, with some compounds showing superior activity in reversing multidrug resistance in cancer cells compared to the reference drug Amsacrine (B1665488). researchgate.net

The antiproliferative activity of selected this compound derivatives is summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) |

| 7l | HepG2 (Hepatocellular Carcinoma) | 5.99 |

| 7l | HCT-116 (Colon Carcinoma) | 8.84 |

| 7l | MCF-7 (Breast Carcinoma) | 7.80 |

| LPSF/AC05 | Toledo (Lymphoma) | 27.18 |

| LPSF/AC05 | Jurkat (Leukemia) | 31.04 |

| LPSF/AC05 | Raji (Lymphoma) | 33.36 |

| LPSF/AC05 | MDA-MB-231 (Triple-Negative Breast Cancer) | 27.54 |

Data sourced from multiple studies investigating the in vitro antiproliferative effects of this compound derivatives. pharmacyjournal.netnih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov This includes efficacy against various strains of bacteria, fungi, and parasites. The planar acridine (B1665455) ring is capable of intercalating into the DNA of microorganisms, thereby inhibiting their replication and growth. ceon.rs

Antibacterial and Antifungal Activity: Certain acridine derivatives have shown notable antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, compounds 6, 18, 23, and 24 in one study exhibited high activity, with Minimum Bactericidal Concentration (MBC) values ranging from 4.87 to 19.5 μg/mL against MRSA strains. nih.gov Research has also highlighted the potential of acridine derivatives as antifungal agents against Candida albicans, a common cause of opportunistic infections. nih.gov Acridine-4-carboxylic acid was identified as a potent inhibitor of C. albicans biofilm formation, with a minimum biofilm inhibitory concentration (MBIC) of 10 µg/mL. nih.gov Another compound, 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine, also showed significant inhibition of biofilm formation at a concentration of 20 µg/mL. nih.gov

Antimalarial and Antileishmanial Activity: The antimalarial properties of acridine derivatives have been recognized for some time, with some 9-anilinoacridines inhibiting the decatenation activity of Plasmodium falciparum DNA topoisomerase II. ceon.rs The structural features of these compounds allow them to interfere with the parasite's life cycle.

Effects on Cell Cycle Progression

A key mechanism through which this compound derivatives exert their antiproliferative effects is by inducing cell cycle arrest and apoptosis. nih.govnih.gov By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

Numerous studies have shown that these derivatives can cause cell cycle arrest at different phases. For example, the imidazacridine derivative LPSF/AC-05 was found to induce G0/G1 phase arrest in leukemia and lymphoma cells, while causing G2/M phase arrest in breast cancer cells. nih.gov Another acridine derivative, ACS-AZ10, induced cell cycle arrest in the G2/M phase at a concentration of 15 mg/kg in an in vivo model, suggesting a pre-mitotic blockade. researchgate.net At a lower dose of 7.5 mg/kg, the same compound led to an increase in the sub-G1 peak, which is indicative of apoptosis. researchgate.net

The induction of apoptosis, or programmed cell death, is a critical component of the anticancer activity of these compounds. The acridone (B373769) derivative 8a has been shown to induce apoptosis in CCRF-CEM leukemia cells through the release of cytochrome C and the activation of caspase-3. nih.gov Similarly, acridine chalcone (B49325) 1C was found to have a pro-apoptotic effect against colorectal cancer HCT116 cells. nih.gov

Investigation of Oxidative Stress Induction

Several this compound derivatives have been found to induce oxidative stress within cancer cells, contributing to their cytotoxic effects. nih.gov This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.gov

The acridone derivative 8a, for instance, was observed to significantly increase the levels of ROS and the lipid peroxidation product malondialdehyde in CCRF-CEM leukemia cells. nih.gov This increase in oxidative stress was accompanied by a decrease in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Similarly, the acridine chalcone 1C was shown to induce oxidative stress in human colorectal HCT116 cells by increasing the production of ROS and reactive nitrogen species (RNS). nih.gov

Modulation of Signaling Pathways

The biological activities of this compound derivatives are also mediated through their ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.

One study found that a new chalcone derivative could induce apoptosis in human cancer cells through the increased production of ROS and the activation of the MAPK signaling pathway. nih.gov Another study on chalcones demonstrated their ability to inhibit nuclear factor kappaB (NF-κB) signaling in human bladder cancer cells. excli.de The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition can contribute to the anticancer effects of these compounds.

Preclinical In Vivo Efficacy in Animal Models

The promising in vitro results of this compound derivatives have led to their evaluation in preclinical animal models of cancer. These studies are crucial for assessing the in vivo efficacy, toxicity, and pharmacokinetic properties of these compounds.

In one such study, a new amsacrine analogue, N'-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida (ACS-AZ10), was investigated in an Ehrlich ascites carcinoma model in mice. researchgate.net The compound displayed significant antitumor activity, as evidenced by a reduction in tumor weight and volume, as well as decreased cancer cell viability. researchgate.net Furthermore, ACS-AZ10 was found to have an antiangiogenic effect, as indicated by a reduction in microvessel density. researchgate.net Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy. The study also reported that the compound exhibited low hematological, biochemical, and histopathological toxicity at effective doses. researchgate.net

Another study focused on the preclinical pharmacokinetics of the acridine derivative 5-acridin-9-ylmethylene-3-(4-methyl-benzyl)-thiazolidine-2,4-dione (AC04) in Wistar rats. nih.gov The results indicated that AC04 penetrates extensively into tissues, reaching high concentrations in the lung, spleen, and liver, which is important for its activity against solid tumors. nih.gov

Evaluation in Disease Models (e.g., glioblastoma, malaria)

Acridine-based compounds, including derivatives of this compound, have been evaluated in a range of preclinical disease models, demonstrating notable activity in cancer and infectious diseases such as malaria.

Glioblastoma Models

The efficacy of acridine derivatives against glioblastoma (GBM), an aggressive form of brain cancer, has been investigated using both in vitro cell lines and in vivo animal models. oncotarget.com Studies have utilized common GBM cell lines such as U87MG, T98G, and U251 to assess the cytotoxic effects of these compounds. oncotarget.comfrontiersin.org

In an orthotopic glioblastoma mouse model, two lead 9-amino acridine compounds demonstrated significant therapeutic potential. nih.govresearchgate.net These compounds yielded low micromolar 50% effective dose (ED₅₀) values against glioma cells in vitro. nih.govresearchgate.net Subsequent in vivo studies showed that administration of one of the lead compounds resulted in a statistically significant increase in the survival of glioma-bearing mice. nih.govresearchgate.net The ability of these compounds to penetrate the blood-brain barrier is a critical factor in their efficacy against brain tumors. nih.govresearchgate.net

| Compound / Derivative | Cancer Model | Cell Line(s) | Finding |

| 9-amino acridine derivative 1 | Glioblastoma | GBM6 | Low micromolar ED₅₀ |

| 9-amino acridine derivative 2 | Glioblastoma | GBM6 | Low micromolar ED₅₀; Significantly increased survival in glioma-bearing mice |

| Acridine Yellow G | Brain Tumor | Not specified | IC₅₀ values of 7.5 µM for EGFR and 5 µM for PKCs |

| Unnamed Acridine Compounds | Leukemia, Ovarian Cancer | HL-60, L1210, A2780 | IC₅₀ values of 1.3 µM (HL-60), 3.1 µM (L1210), and 7.7 µM (A2780) |

Malaria Models

Derivatives of acridine have a long history in antimalarial research and continue to be evaluated against various species and strains of the Plasmodium parasite. nih.govnih.gov Preclinical assessments are conducted in vitro against chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, as well as in vivo using rodent malaria models like P. yoelii and P. berghei. nih.govnih.govscientificarchives.com

One acridinone (B8587238) derivative, T3.5, showed IC₅₀ values in the nanomolar range against a panel of P. falciparum strains. nih.gov In subsequent in vivo testing in mice infected with P. yoelii and P. berghei, the compound demonstrated curative action. nih.gov Another natural product, Atalaphillinine, completely inhibited the development of malaria parasites in an in vivo prophylactic model. nih.gov Furthermore, a synthetic quinoline-acridine hybrid completely cleared parasitemia by day four in Swiss mice infected with a CQR strain of P. yoelii. nih.gov Structure-activity relationship studies have shown that for certain 9-aminoacridine (B1665356) derivatives, the presence of 6-chloro and 2-methoxy substituents on the acridine ring, along with two positive charges, is required for potent antimalarial activity against both CQS and CQR strains. documentsdelivered.com

| Compound / Derivative | Malaria Model | Strain(s) | Finding |

| T3.5 | P. falciparum (in vitro) | CQS & CQR strains | IC₅₀ values in the nM range |

| T3.5 | P. yoelii, P. berghei (in vivo) | Not specified | Curative action observed |

| Atalaphillinine | P. yoelii (in vivo) | Not specified | Complete inhibition of parasite development |

| Quinoline-acridine hybrid (Compound 27) | P. yoelii (in vivo) | N-67 (CQR) | Complete clearance of parasitemia |

| 9-ammonioethylamino-6-chloro-2-methoxyacridinium dichloride | P. falciparum (in vitro) | 3D7 (CQS) | IC₅₀ ≤ 0.07 µM |

| 9-ammonioethylamino-6-chloro-2-methoxyacridinium dichloride | P. falciparum (in vitro) | W2, Bre1, FCR3 (CQR) | IC₅₀ ≤ 0.3 µM |

Impact on Specific Organ Systems in Preclinical Models

Preclinical studies of acridine derivatives have also included investigations into their effects on major organ systems. These evaluations are crucial for understanding the broader physiological impact of the compounds beyond their direct therapeutic activity.

In acute and subchronic experiments with two l-nitro-9-aminoacridine derivatives (C-835 and C-846), researchers observed distinct biological activities. nih.gov Intravenous administration of these compounds in several animal species produced a hypotensive effect, which was attributed to an affinity for the myocardium, the parasympathetic system, and the vascular system. nih.gov A spasmolytic effect on intestinal smooth muscles was also noted both in vivo and in vitro. nih.gov Central nervous system effects were observed in behavioral tests, which showed a clear stimulating component. nih.gov In the same study, the compounds did not appear to affect reproductive processes or cause teratogenic effects, though they did impair the growth rate of newborns. nih.gov

Conversely, a preliminary study on the safety of Acridine Orange administered via peritoneal injection in mice found no significant observable adverse effects. nih.gov Pathological examination of tissues from the animals treated with the dye did not reveal any significant differences compared to the saline-treated control group, suggesting a lack of readily observed morbidity under the specific conditions of the study. nih.gov Additionally, in an acute preclinical toxicity study of a thiophene-acridine hybrid, the lethal dose 50% (LD₅₀) was estimated to be higher than 5000 mg/kg, indicating low systemic toxicity. researchgate.net

Preclinical Pharmacokinetic Profiles of Acridine-Based Lead Compounds

The pharmacokinetic profiles of acridine derivatives, encompassing their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their therapeutic potential. researchgate.net

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of acridine-based compounds have been characterized in various preclinical models, primarily rats and mice. These studies reveal key parameters such as bioavailability and the extent of tissue penetration.

One study investigating a novel acridine derivative, AC04, in Wistar rats following a single intravenous bolus dose provided a detailed distribution profile. nih.gov The compound exhibited very high plasma protein binding at 98.1%. nih.gov Despite this, AC04 penetrated extensively into tissues, showing high concentrations in the lung, spleen, and liver. nih.gov This extensive tissue distribution is reflected in its large steady-state volume of distribution (Vd(SS)). nih.gov

Studies on 9-amino acridine derivatives being developed for glioblastoma have demonstrated their ability to cross the blood-brain barrier. nih.govresearchgate.net Following oral administration in mice, these compounds were detected in both plasma and brain tissue. One of the lead compounds achieved an oral bioavailability of 83.8%, indicating efficient absorption from the gastrointestinal tract. nih.govresearchgate.net

| Compound | Animal Model | Key Pharmacokinetic / Distribution Findings |

| AC04 | Wistar Rat | Plasma Protein Binding: 98.1 ± 1.6%Vd(SS): 137.9 ± 91.4 L/kgt₁/₂: 45.5 ± 31.5 hHigh penetration into: Lung, Spleen, Liver |

| 9-amino acridine derivative 1 | Mouse | Peak Plasma Conc. (Oral): 2.25 µMPeak Brain Conc. (Oral): 0.25 µM |

| 9-amino acridine derivative 2 | Mouse | Peak Plasma Conc. (Oral): 20.38 µMPeak Brain Conc. (Oral): 0.6 µMPeak Brain Conc. (IV): 1.7 µMOral Bioavailability: 83.8% |

Metabolite Disposition and Identification in Preclinical Models

The metabolism of acridine derivatives is a key aspect of their pharmacokinetic profile, influencing both their efficacy and clearance. Preclinical studies have identified metabolic pathways and characterized the resulting metabolites. Generally, the metabolism of acridines involves conversion into more hydrophilic species to facilitate excretion, often through oxidation. researchgate.net However, the formation of poorly soluble acridone metabolites can also occur. researchgate.net

A specific investigation into the metabolism of the acridine derivative AC04 in Wistar rats identified a primary metabolite, 1-oxo-AC04. nih.gov This oxidative metabolite was found to represent approximately 10% of the parent compound's concentration in plasma. nih.gov The metabolite itself exhibited a long half-life of 23.2 ± 10.4 hours, indicating that it is cleared from the system relatively slowly. nih.gov The identification of such oxidative transformations is a common finding in the preclinical metabolism of acridine-based compounds. researchgate.net

Computational and Theoretical Studies of Acridin 4 Ylmethanamine

Computational and theoretical chemistry have become indispensable tools in modern drug discovery, offering insights into molecular interactions that guide the design and optimization of novel therapeutic agents. For derivatives of the acridine (B1665455) scaffold, such as Acridin-4-ylmethanamine, these in silico methods are crucial for predicting binding affinities, understanding mechanisms of action, and designing new compounds with improved efficacy and properties.

Acridin 4 Ylmethanamine in Advanced Drug Discovery and Development Concepts Preclinical Stages

Lead Compound Identification and Optimization Strategies

The initial phase of drug discovery involves identifying "hit" compounds, which show some desired biological activity, and refining them into "lead" compounds suitable for further development. rjppd.orgtechnologynetworks.com Lead optimization is a critical process where the chemical structure of a lead compound is systematically modified to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties. danaher.com

The acridine (B1665455) nucleus is often considered a promising starting point, or "lead," for developing new drugs due to its inherent pharmacological activities. nih.gov The process of optimizing an acridine-based lead, such as a derivative of Acridin-4-ylmethanamine, typically involves several key strategies:

Structure-Activity Relationship (SAR) Studies : SAR investigations are fundamental to lead optimization. nih.gov By synthesizing a series of analogues with modifications at various positions on the acridine ring or the methanamine side chain, researchers can determine which chemical features are crucial for biological activity. For instance, studies on related 9-aminoacridine (B1665356) derivatives have shown that the type, position, and electronic properties of substituents can dramatically influence their antitumor activity and DNA binding capabilities. nih.gov A similar approach applied to this compound would involve exploring how changes to the amine group or substitutions on the acridine core affect target engagement.

Combinatorial Chemistry : This technique allows for the rapid synthesis of a large number of different but related compounds, known as a library. rjppd.org By creating a library of this compound analogues, researchers can efficiently screen for molecules with improved properties, accelerating the identification of an optimized lead candidate.

In Silico Screening and Modeling : Computational tools are used to predict how modifications to a lead compound will affect its properties. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can help prioritize which new analogues to synthesize, saving time and resources.

The goal of these optimization strategies is to produce a preclinical candidate with a superior profile compared to the original lead compound.

| Optimization Strategy | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Systematically modifies parts of the molecule to determine the effect of each part on biological activity. | Modifying the methanamine side chain or adding substituents to the acridine rings to enhance target binding and selectivity. |

| Analogue Synthesis | Creates structurally similar molecules (analogues) to explore the chemical space around the lead compound. | Generating derivatives with altered lipophilicity or steric bulk to improve cell permeability and metabolic stability. |

| Bioisosteric Replacement | Replaces a functional group with another group that has similar physical or chemical properties. | Substituting the primary amine with other functional groups (e.g., secondary amine, amide) to fine-tune binding interactions and pharmacokinetic properties. |

| Fragment-Based Lead Generation | Identifies small chemical fragments that bind to the target and then grows or links them to create a more potent lead. | Using the acridine core as a starting fragment and adding functional groups to improve affinity for a specific biological target. |

Rational Drug Design Utilizing this compound as a Privileged Scaffold

Rational drug design employs a deep understanding of a biological target's structure and mechanism to create specific and potent drugs. researchgate.netnih.gov Central to this approach is the concept of the "privileged scaffold," which refers to a molecular core structure that is capable of binding to multiple, diverse biological targets. The acridine nucleus, the core of this compound, is widely recognized as a privileged pharmacophore in medicinal chemistry. nih.gov Its planarity allows it to intercalate into DNA, and its versatile structure can be modified to interact with various enzymes and receptors, making it a valuable starting point for designing new therapeutic agents. nih.gov

Utilizing this compound as a privileged scaffold in rational drug design involves:

Target Identification and Validation : Identifying a specific biological target (e.g., an enzyme or receptor) that plays a key role in a disease.

Structural Biology : Determining the three-dimensional structure of the target, often using techniques like X-ray crystallography or cryo-electron microscopy.

Computational Docking : Using computer programs to model how the acridine scaffold and its derivatives fit into the binding site of the target. This allows for the virtual screening of potential modifications to enhance binding affinity and selectivity.

Structure-Based Design : Synthesizing the most promising compounds identified through computational modeling and evaluating their biological activity. This iterative cycle of design, synthesis, and testing allows for the systematic refinement of the molecule to achieve the desired therapeutic properties. nih.gov

The use of the acridine scaffold in this manner has led to the development of compounds targeting a wide range of diseases.

| Step in Rational Drug Design | Description | Relevance of Acridine Scaffold |

| 1. Target Selection | Choosing a specific protein or nucleic acid crucial to a disease process. | The acridine scaffold is known to interact with diverse targets like DNA, topoisomerases, and kinases, offering broad applicability. |

| 2. Scaffold Hopping | Replacing a central molecular core with another (e.g., acridine) while maintaining similar biological activity. | This compound can serve as a novel scaffold to design drugs for targets where other chemical classes have failed. |

| 3. In Silico Modeling | Using computer simulations (e.g., molecular docking) to predict the binding of acridine derivatives to the target's active site. | The rigid, planar structure of the acridine core provides a well-defined anchor for computational binding predictions. |

| 4. Synthesis & Bio-evaluation | Chemically synthesizing the designed molecules and testing their effectiveness in biological assays. | The established chemistry of acridine allows for predictable and efficient synthesis of designed analogues for testing. |

Development of Targeted Delivery Systems

A major challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body with minimal exposure to healthy tissues. Targeted drug delivery systems are designed to overcome this challenge by concentrating the drug at the disease site, thereby increasing efficacy and reducing side effects. nih.govnih.govmdpi.com

Nanocarrier Integration (e.g., nanoparticles, liposomes, dendrimers)

Nanocarriers are materials at the nanoscale (typically under 200 nm) used to transport drugs within the body. nih.gov Integrating compounds like this compound into nanocarriers can significantly improve their therapeutic potential by altering their solubility, stability, and biodistribution. sigmaaldrich.com This approach is a form of passive targeting, where the nanocarriers can accumulate in certain tissues, like tumors, through the Enhanced Permeability and Retention (EPR) effect. nih.gov

Nanoparticles : Solid particles made from polymers or lipids that can encapsulate a drug within their core or carry it on their surface. Polymeric nanoparticles can be designed for controlled, sustained release of the encapsulated acridine compound. sigmaaldrich.com

Liposomes : Spherical vesicles composed of one or more phospholipid bilayers, which can carry both water-soluble and fat-soluble drugs. nih.govnih.gov An acridine derivative could be encapsulated within the aqueous core or embedded within the lipid bilayer, depending on its chemical properties.

Dendrimers : Highly branched, tree-like macromolecules with a well-defined structure. ijciar.comnih.gov Their surfaces contain numerous functional groups that can be used to attach drug molecules like this compound, allowing for a high drug payload. ijciar.com

| Nanocarrier Type | Core Composition | Drug Loading Mechanism | Key Advantages for Acridine Delivery |

| Nanoparticles | Biodegradable Polymer (e.g., PLGA) or Lipid | Encapsulation within the matrix or adsorption on the surface. | Controlled and sustained release, protection from degradation. |

| Liposomes | Aqueous Core with Lipid Bilayer(s) | Encapsulation in the aqueous core (for hydrophilic drugs) or intercalation in the lipid bilayer (for hydrophobic drugs). | High biocompatibility, ability to carry both hydrophilic and hydrophobic compounds. nih.gov |

| Dendrimers | Polymeric (e.g., PAMAM, PPI) | Covalent conjugation to surface functional groups or encapsulation within internal cavities. | High drug payload, precisely controlled size and surface chemistry. ijciar.comnih.gov |

Conjugation with Peptides and Other Ligands for Receptor Targeting

Active targeting is a more advanced strategy that involves attaching a targeting moiety—such as a peptide, antibody, or small molecule—to the drug or its nanocarrier. nih.gov This ligand is chosen to bind specifically to a receptor that is overexpressed on the surface of target cells (e.g., cancer cells).

For this compound, this would involve chemically linking the molecule to a specific peptide. This resulting peptide-drug conjugate (PDC) can then circulate in the body until it finds and binds to its target receptor. nih.gov Upon binding, the cell internalizes the entire conjugate through a process called receptor-mediated endocytosis. nih.gov Once inside the cell, the linker is cleaved, releasing the active acridine compound precisely where it is needed. This strategy can dramatically increase the drug's concentration at the target site while minimizing systemic exposure. nih.gov

| Targeting Ligand | Target Receptor Example | Disease Context | Mechanism of Action |

| Peptides | Integrins (e.g., αvβ3) | Angiogenesis in tumors | Binds to receptors on endothelial cells of new blood vessels, delivering the conjugated drug to the tumor vasculature. |

| Folic Acid | Folate Receptor | Ovarian, Lung Cancer | Exploits the high expression of folate receptors on certain cancer cells for targeted uptake. |

| Antibodies | HER2 | HER2-positive Breast Cancer | Forms an antibody-drug conjugate (ADC) that selectively targets and kills cancer cells overexpressing the HER2 receptor. |

| Aptamers | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Uses a short nucleic acid sequence that binds with high affinity to a specific cell-surface protein for targeted delivery. |

Future Directions and Emerging Research Avenues for Acridin 4 Ylmethanamine

Exploration of Novel Biological Targets

While the ability of acridine (B1665455) derivatives to intercalate with DNA and inhibit topoisomerase enzymes is well-established, current research is expanding the landscape of their biological targets. mdpi.comnih.gov The planar structure of the acridine ring allows for interactions with a variety of biomolecules, suggesting that Acridin-4-ylmethanamine and its derivatives may function as multi-targeted agents. broadinstitute.org This multifaceted approach could offer advantages in overcoming drug resistance and achieving broader therapeutic effects. broadinstitute.orgfrontiersin.org

Recent studies have highlighted the potential for acridine compounds to inhibit other critical cellular players. For instance, certain tetra-acridine derivatives have been shown to act as dual inhibitors of topoisomerase II and the human proteasome. nih.gov This dual-action mechanism is particularly promising for circumventing tumor resistance that can develop against agents targeting only topoisomerase II. nih.gov